Cyclohexanesulfonic acid, undecafluoro-, potassium salt

Description

Historical Context of Cyclic Perfluoroalkyl Sulfonate Development

The synthesis of cyclic perfluoroalkyl sulfonates originated in the mid-20th century alongside industrial advancements in electrochemical fluorination (ECF) technologies. PFCHS was first produced through the ECF of alkyl-substituted benzenesulfonyl chloride precursors, a method optimized for generating fully fluorinated cyclic structures with sulfonate functional groups. By the 1940s, derivatives such as perfluoroethylcyclohexane sulfonate (PFECHS) found applications in aviation hydraulic fluids and industrial lubricants due to their thermal stability and flame-resistant properties. These early uses positioned cyclic PFAS as functional alternatives to linear PFAS in niche industrial sectors before the environmental persistence of PFOS and related compounds became widely recognized.

The commercial adoption of PFCHS remained limited compared to linear PFAS, largely due to challenges in large-scale synthesis and purification. Industrial production processes often yielded complex isomeric mixtures, complicating the isolation of pure PFCHS. Despite these hurdles, the compound’s structural novelty spurred academic interest in its physicochemical behavior, particularly its interactions with hydrophobic interfaces and potential environmental mobility.

Structural Differentiation from Linear and Branched PFAS Homologues

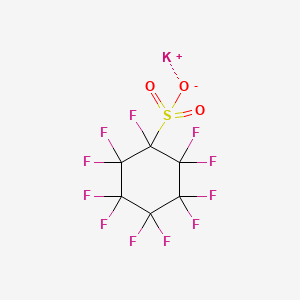

PFCHS belongs to the perfluoroalkylcyclohexane sulfonate family, distinguished by a six-membered perfluorinated carbon ring substituted with a sulfonate group. Its molecular formula, $$ \text{C}6\text{F}{11}\text{KO}3\text{S} $$, contrasts with linear PFAS such as PFOS ($$ \text{C}8\text{F}{17}\text{KO}3\text{S} $$) in both carbon chain geometry and fluorine atom distribution. The table below summarizes key structural differences:

| Property | PFCHS | PFOS |

|---|---|---|

| Molecular Formula | $$ \text{C}6\text{F}{11}\text{KO}_3\text{S} $$ | $$ \text{C}8\text{F}{17}\text{KO}_3\text{S} $$ |

| Molecular Weight (g/mol) | 400.21 | 500.23 |

| Carbon Skeleton | Cyclohexane ring | Linear octyl chain |

| Fluorination Pattern | Fully fluorinated ring | Fully fluorinated linear chain |

The cyclohexane ring in PFCHS introduces steric constraints that reduce molecular flexibility compared to linear PFAS. This rigidity influences solubility parameters, with PFCHS exhibiting lower aqueous solubility ($$ \sim 2.4 \, \text{mg/L} $$) than PFOS ($$ \sim 680 \, \text{mg/L} $$). Additionally, the cyclic structure enhances hydrophobicity, as evidenced by higher octanol-water partition coefficients ($$ \log K{\text{ow}} \geq 5.1 $$ for PFCHS versus $$ \log K{\text{ow}} \approx 4.5 $$ for PFOS). These properties suggest divergent environmental transport mechanisms, with PFCHS preferentially partitioning into sediments or lipid-rich biological tissues.

Research Significance in Persistent Organic Pollutant Paradigms

PFCHS exemplifies the broader class of cyclic PFAS, which challenge traditional paradigms of persistent organic pollutant (POP) behavior. Its detection in marine sediments near industrial sites and in human blood samples underscores its environmental ubiquity despite limited production volumes. Unlike linear PFAS, which degrade via stepwise defluorination, the stability of the perfluorocyclohexane ring in PFCHS may impede microbial and abiotic degradation pathways, leading to extended environmental residence times.

Recent studies highlight the role of cyclic PFAS in disrupting conventional PFAS remediation strategies. For instance, granular activated carbon (GAC) filters, effective for linear PFAS removal, show reduced efficiency for PFCHS due to its larger molecular volume and hydrophobic surface interactions. This has spurred investigations into advanced oxidation processes and specialized adsorbents tailored to cyclic PFAS geometries.

Properties

CAS No. |

3107-18-4 |

|---|---|

Molecular Formula |

C6F11KO3S |

Molecular Weight |

400.21 g/mol |

IUPAC Name |

potassium;1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonate |

InChI |

InChI=1S/C6HF11O3S.K/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12;/h(H,18,19,20);/q;+1/p-1 |

InChI Key |

IVGHATFHZBKRKP-UHFFFAOYSA-M |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of cyclohexanesulfonic acid, undecafluoro-, potassium salt generally follows a multi-step synthetic route involving:

- Introduction of sulfonyl fluoride or sulfonyl chloride precursors on a cyclohexane or aromatic ring.

- Electrochemical fluorination or nucleophilic fluorination to achieve perfluorination or undecafluorination.

- Hydrolysis or neutralization to convert sulfonyl fluoride intermediates into sulfonic acid salts, specifically potassium salts.

This approach is supported by patents and literature describing related perfluorinated cyclohexyl sulfonates and their potassium salts.

Detailed Preparation Procedure (Based on Patent CN111153836B)

A representative and detailed method for synthesizing a closely related compound, potassium decafluoro-4-(pentafluoroethyl) cyclohexyl-1-sulfonate, provides a template for the undecafluoro analog:

Fluorination of Sulfonyl Chloride Precursor:

- React p-ethylbenzenesulfonyl chloride with fluoride ions (potassium fluoride, cesium fluoride, or sodium fluoride) in a dipolar aprotic solvent such as dimethyl sulfoxide or acetonitrile.

- Maintain reaction temperature at approximately 60 ± 5 °C for 8 hours.

- Filter and distill to isolate p-ethylbenzenesulfonyl fluoride intermediate.

-

- Introduce the sulfonyl fluoride intermediate into an anhydrous hydrogen fluoride electrolytic cell.

- Add a small percentage (~0.6% by mass) of n-butyl mercaptan to the electrolyte to facilitate reaction.

- Apply a voltage of 3–7 V (optimally 5–5.5 V) at temperatures between -20 °C and 20 °C.

- Electrolyze for approximately 12 hours to produce crude decafluoro-4-(perfluoroethyl) cyclohexyl-1-sulfonyl fluoride.

-

- Wash the crude product and perform fractional distillation to collect fractions boiling between 150–155 °C, yielding refined sulfonyl fluoride.

This method is adaptable to the undecafluoro derivative by adjusting fluorination conditions and precursor structures accordingly.

Alternative Fluorination Techniques

Electrochemical Fluorination (ECF):

- ECF is a widely used method for introducing perfluoroalkyl groups onto sulfonyl compounds.

- The process involves passing an electric current through anhydrous hydrogen fluoride containing the substrate, enabling substitution of hydrogen atoms by fluorine.

- Control of voltage, temperature, and electrolyte composition is critical to optimize yield and selectivity.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Sulfonyl chloride fluorination | 60 ± 5 °C, 8 h, dipolar aprotic solvent (DMSO, acetonitrile) | Use KF, CsF, or NaF as fluoride source |

| Electrochemical fluorination | -20 to 20 °C, 3–7 V (optimal 5–5.5 V), 12 h | Electrolyte: anhydrous HF + 0.6% n-butyl mercaptan |

| Distillation | 150–155 °C boiling point fraction | Purifies sulfonyl fluoride intermediate |

| Hydrolysis with KOH | 40–100 °C, aqueous KOH | Produces potassium salt, followed by washing/drying |

Analytical and Purity Considerations

- The final potassium salt product is typically characterized by:

- Purity: >98% by chromatographic and spectroscopic methods.

- Physical Properties: White solid, stable under ambient conditions.

- Spectroscopic Analysis: NMR (fluorine and proton), IR (sulfonate and C-F stretches), and mass spectrometry confirm structure.

- Thermal Properties: Melting point and thermal stability assessed by DSC (differential scanning calorimetry).

Summary of Key Research Findings

- The electrochemical fluorination step is essential for achieving the high degree of fluorination (undecafluoro substitution) on the cyclohexane ring.

- The use of dipolar aprotic solvents and fluoride salts allows selective conversion of sulfonyl chlorides to sulfonyl fluorides, which are key intermediates.

- Hydrolysis of sulfonyl fluorides with potassium hydroxide yields the potassium salt in high purity.

- Control of reaction parameters such as temperature, voltage, and electrolyte composition is critical for optimizing yield and purity.

- The process is scalable and adaptable for industrial production of fluorinated sulfonic acid salts.

Chemical Reactions Analysis

Types of Reactions

Potassium undecafluorocyclohexanesulphonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: While the compound is generally stable, it can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with potassium undecafluorocyclohexanesulphonate include strong bases like sodium hydroxide and nucleophiles such as amines. The reactions typically occur in polar solvents like water or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate derivatives, while redox reactions can produce different oxidation states of the compound .

Scientific Research Applications

Potassium undecafluorocyclohexanesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium undecafluorocyclohexanesulphonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their function and activity . The fluorinated cyclohexane ring also contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions .

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and related PFAS:

Key Observations :

Environmental and Health Impacts

- Persistence : All PFAS, including cyclohexane derivatives, exhibit extreme environmental persistence due to C-F bond strength. Cyclic structures may degrade slower than linear analogs under certain conditions.

- Regulatory Status : The target compound and its analogs are under regulatory scrutiny. For example, PFHxS is proposed for listing under the Stockholm Convention, while cyclic derivatives are monitored under U.S. EPA guidelines.

Analytical Challenges

- Isomer-Specific Analysis : Cyclohexane derivatives with multiple substituents (e.g., trifluoromethyl or pentafluoroethyl groups) require high-resolution techniques like LC-MS/MS or ion mobility spectrometry for accurate identification.

- Detection Limits : PFAS compounds are typically detected at parts-per-trillion levels, necessitating sensitive methods such as solid-phase extraction coupled with tandem mass spectrometry.

Biological Activity

Cyclohexanesulfonic acid, undecafluoro-, potassium salt (CAS number 3107-18-4) is a perfluorinated compound that belongs to a larger group of perfluoroalkyl sulfonic acids. These compounds have garnered attention due to their unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on human health, environmental implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with undecafluorinated substituents and a sulfonate group. Its molecular formula is , and it exhibits high thermal stability and resistance to degradation due to the strong carbon-fluorine bonds present in its structure.

| Property | Value |

|---|---|

| Molecular Weight | 450.22 g/mol |

| Solubility | Moderate in water |

| Stability | High |

| Bioaccumulation Potential | Uncertain |

Human Health Implications

The biological activity of this compound primarily stems from its classification as a perfluorinated compound. These compounds are known for their persistence in the environment and potential bioaccumulation in living organisms.

- Toxicological Profile : The human health hazards associated with this compound are not fully understood; however, it is related to other perfluorinated compounds that are known to be toxic. For instance, perfluorooctanesulfonic acid (PFOS) has been documented to cause developmental and reproductive toxicity in animal studies .

- Bioaccumulation : Research indicates that perfluorinated compounds can bioaccumulate by binding to proteins rather than partitioning into fatty tissues. This characteristic raises concerns regarding their long-term effects on human health, particularly through dietary exposure .

- Environmental Persistence : The compound's stability means it can persist in the environment, leading to potential exposure through water sources contaminated with industrial effluents .

Case Study 1: Exposure Assessment

A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) assessed the exposure risks associated with various perfluorinated compounds, including this compound. The findings indicated that while specific exposure standards were absent, the potential for human health impacts was significant due to its structural similarities to other hazardous perfluorinated substances like PFOS .

Case Study 2: Ecological Impact

Research into the ecological impact of perfluorinated compounds has shown that these substances can biomagnify within food webs. In aquatic ecosystems, organisms at higher trophic levels exhibited elevated concentrations of these compounds, suggesting a risk not only to wildlife but also to humans who consume these organisms .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying Cyclohexanesulfonic acid, undecafluoro-, potassium salt in environmental matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 reverse-phase column and ion-pairing agents (e.g., ammonium acetate) to enhance separation. Electrospray ionization (ESI) in negative mode is optimal due to the compound’s sulfonic acid group. Calibration should include matrix-matched standards to account for suppression effects in complex samples like soil or water .

- Key Parameters :

| Parameter | Value/Range |

|---|---|

| LOD (ng/L) | 0.1–0.5 |

| LOQ (ng/L) | 0.5–1.0 |

| Recovery Rate (%) | 85–110 (varies by matrix) |

Q. How does the environmental persistence of this compound compare to other perfluoroalkyl substances (PFAS)?

- Cyclohexanesulfonic acid derivatives exhibit extreme persistence due to their fully fluorinated carbon chain and stable sulfonic acid group. Unlike linear PFAS (e.g., PFOS), the cyclic structure may reduce bioaccumulation potential but enhances resistance to hydrolysis and photodegradation. Half-life in water exceeds 5 years under standard conditions .

Q. What synthetic routes are documented for this compound?

- The compound is typically synthesized via electrochemical fluorination (ECF) of cyclohexanesulfonyl fluoride, followed by neutralization with potassium hydroxide. Alternative methods include direct fluorination using cobalt(III) fluoride catalysts, but yields are lower (~60%) compared to ECF (~85%) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding this compound’s interaction with serum proteins?

- Conflicting binding affinity results (e.g., albumin vs. globulins) arise from variations in protein conformation and experimental pH. Molecular dynamics simulations (MD) using force fields like OPLS-AA can model fluorine-protein interactions. Validate predictions with isothermal titration calorimetry (ITC) and circular dichroism (CD) spectroscopy to reconcile discrepancies .

Q. What experimental designs are optimal for studying the compound’s degradation pathways under advanced oxidation processes (AOPs)?

- Use a factorial design to test variables:

- Oxidants : UV/H₂O₂, ozone, persulfate.

- Catalysts : Fe²⁺, TiO₂.

- pH : 3–10.

Q. How does the compound’s regulatory status under the Stockholm Convention influence research priorities?

- Although not yet listed in Annexes A/B, its structural similarity to PFOS (Annex B) mandates preemptive studies on alternatives and degradation. Prioritize (i) ecological risk assessments in groundwater and (ii) structure-activity relationship (SAR) models to predict toxicity of related cyclic PFAS .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms?

- Discrepancies arise from differences in test species (e.g., fish vs. invertebrates) and exposure duration. For instance:

| Species | BAF (L/kg) | Exposure Time | Reference |

|---|---|---|---|

| Rainbow Trout | 1,200 | 28 days | UNEP (2020) |

| Daphnia magna | 350 | 48 hours | Wang et al. (2024) |

- Lipid content and metabolic pathways (e.g., cytochrome P450 activity) significantly affect results. Standardize test protocols to ISO 17081 guidelines for cross-study comparability.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.